molecular formula C16H12ClF2N5O B2961503 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-64-1

5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2961503
CAS RN: 900013-64-1
M. Wt: 363.75
InChI Key: HDUFXAAOXHAIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClF2N5O and its molecular weight is 363.75. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The molecule serves as a versatile scaffold for synthesizing various peptidomimetics or biologically active compounds. A noteworthy approach involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, leading to triazole-containing dipeptides and triazoles with potential as HSP90 inhibitors (Ferrini et al., 2015). This method offers a strategic pathway to explore the molecule's application in drug design and synthesis.

Antimicrobial Activities

The triazole core is instrumental in the development of new antimicrobial agents. Novel derivatives synthesized from reactions of various ester ethoxycarbonylhydrazones with primary amines exhibited promising antimicrobial properties (Bektaş et al., 2007). This highlights the molecule's potential application in addressing antibiotic resistance and developing new antimicrobial therapies.

Antifungal and Anticancer Properties

Research into Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit has shown significant antifungal activity, suggesting potential applications in antifungal drug development (Yu-gu, 2015). Additionally, the structural framework of 1,2,4-triazole derivatives has been explored for their pharmacological activities, including their role in inhibiting eosinophilia, potentially offering new avenues in asthma treatment (Naito et al., 1996).

Novel Synthesis Pathways

The molecule's adaptability is further illustrated through innovative synthesis routes, such as the development of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity (Hebishy et al., 2020). This underscores the molecule's utility in creating new antiviral agents.

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)5-6-12(13)19/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUFXAAOXHAIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.